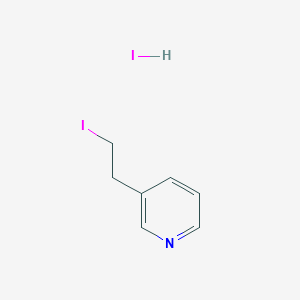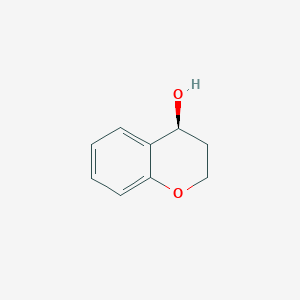
(4S)-3,4-dihydro-2H-1-benzopyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-3,4-dihydro-2H-1-benzopyran-4-ol, commonly referred to as DHBP, is a natural product that has been widely studied due to its numerous potential applications in the scientific and medical fields. DHBP is a highly versatile compound, and its properties can be used to synthesize a wide variety of compounds. DHBP has been widely studied for its use in the synthesis of active pharmaceutical ingredients, as well as for its potential use in the development of new drugs. In addition, DHBP has also been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
科学的研究の応用
Chemical Structure and Derivatives
(4S)-3,4-dihydro-2H-1-benzopyran-4-ol belongs to the class of benzopyran derivatives, a group known for their complex structures and diverse biological activities. The chemical structure of these compounds has been determined through spectroscopic data and single-crystal X-ray diffraction. The configuration of certain derivatives, like (2R,4S)‐5‐methoxy‐2‐methyl‐3,4‐dihydro‐2H‐1‐benzopyran‐4‐ol, has been confirmed, and their absolute configurations have been established through comparison of electronic circular dichroism (ECD) spectra to calculations. These compounds have been isolated from sources like the mangrove endophytic fungus Penicillium citrinum, indicating their presence in natural sources and potential biological relevance. Some of these derivatives have shown inhibitory effects on LPS-induced NO production in cells, pointing to potential anti-inflammatory or other biological activities without causing cytotoxicity at certain concentrations (Yang et al., 2020).
Conformational Studies
Conformational studies using molecular mechanics have been carried out on similar compounds, revealing stable conformations and providing insights into their chemical behavior. For example, hexahydro-4H-benzopyran-4-ones have been studied, indicating stable conformations with half-chair cyclohexenic rings and a half-chair strongly distorted toward a sofa form for the dihydropyran-4-one ring. Such studies help understand the chemical nature and potential reactivity of these compounds, guiding further research and applications (Dolmazon et al., 2010).
Biological Activities and Applications
Research has highlighted various biological activities associated with benzopyran derivatives. Some compounds exhibit cytotoxic activities against cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, derivatives like pyrano[4,3-c][2]benzopyran-1,6-dione have shown selective cytotoxicity against human lung and liver cancer cell lines, suggesting their applicability in cancer treatment. The compounds' structures, determined by spectroscopic methods, underpin their biological activities and offer possibilities for structural modification to enhance efficacy or reduce side effects (Mo et al., 2004).
Synthesis and Chemical Properties
The synthesis of these compounds involves multiple steps, with attention to conditions that ensure high yield and purity. The procedures often involve esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, indicating a complex and carefully controlled process to obtain the final product. The synthesis studies also reveal the compounds' chemical properties, such as reactivity and stability, crucial for their practical applications (Chen, 2007).
Potential for Antimicrobial Agents
Several derivatives of benzopyrans, including 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehydes, have shown significant antibacterial activities. These findings suggest the potential of these compounds to be developed as antimicrobial agents, addressing the pressing need for new treatments against resistant bacteria (Mulwad & Shirodkar, 2003).
特性
IUPAC Name |
(4S)-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSHXMOLUWTMGP-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3,4-dihydro-2H-1-benzopyran-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2536589.png)
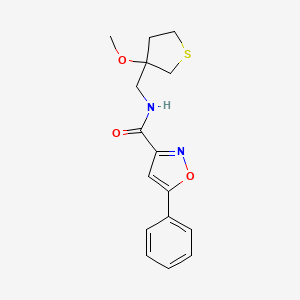


![N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2536599.png)
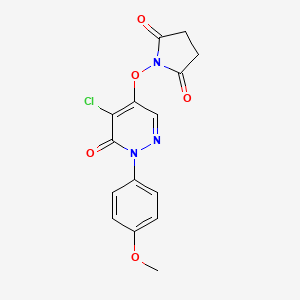
![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide](/img/structure/B2536602.png)

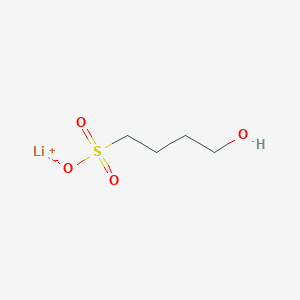
![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2536606.png)
![1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2536607.png)
